5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzimidazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Thiazole Ring Construction: The thiazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and thiourea.
Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled under suitable conditions, often involving the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carboxamides.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Benzylic oxidation yields benzyl alcohols or benzaldehydes.
Reduction: Reduction of the carboxamide group yields primary amines.
Substitution: Substitution reactions yield various functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems .
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents, targeting various bacterial and fungal strains .
Medicine
The compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coordination complexes .
Mechanism of Action
The mechanism of action of 5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, disrupting their normal function . The thiazole ring can also participate in various biochemical pathways, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the thiazole and carboxamide groups.
Indole Derivatives: Similar in structure due to the presence of a heterocyclic ring but differ in their specific functional groups and biological activities.
Uniqueness
5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combination of a benzimidazole moiety with a thiazole ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N4OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-benzyl-2-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H22N4OS/c1-15-24-21(19(28-15)14-16-8-4-3-5-9-16)22(27)23-13-12-20-25-17-10-6-7-11-18(17)26(20)2/h3-11H,12-14H2,1-2H3,(H,23,27) |
InChI Key |
BUZIZNPKMSSTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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